An In-depth Technical Guide to 2,5-Dichloro-3-methoxybenzoic Acid: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to 2,5-Dichloro-3-methoxybenzoic Acid: Structure, Properties, and Synthetic Strategies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2,5-Dichloro-3-methoxybenzoic acid (CAS No. 33234-25-2) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. The precise arrangement of its chloro and methoxy substituents on the benzoic acid framework presents a unique scaffold for the development of novel molecular entities. The electron-withdrawing nature of the chlorine atoms and the electron-donating, sterically influential methoxy group create a distinct electronic and steric profile that can be exploited in the design of targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, known and predicted physicochemical properties, plausible synthetic routes, and potential applications in the field of drug discovery, drawing upon data from analogous compounds where direct information is not available.
Chemical Identity and Structure
The foundational step in understanding the utility of any chemical compound is to establish its precise chemical identity. 2,5-Dichloro-3-methoxybenzoic acid is a molecule in which a benzene ring is substituted with two chlorine atoms at positions 2 and 5, a methoxy group at position 3, and a carboxylic acid group at position 1.
The IUPAC name for this compound is 2,5-Dichloro-3-methoxybenzoic acid . Its unique Chemical Abstracts Service (CAS) registry number is 33234-25-2 .
Caption: Chemical structure of 2,5-Dichloro-3-methoxybenzoic acid.
Physicochemical Properties
Detailed experimental data for 2,5-Dichloro-3-methoxybenzoic acid is not extensively reported in the literature. However, we can infer some of its properties based on its structure and data from commercial suppliers and related isomers.
| Property | Value/Information | Source |
| CAS Number | 33234-25-2 | |
| Molecular Formula | C₈H₆Cl₂O₃ | |
| Molecular Weight | 221.04 g/mol | |
| Appearance | Likely a white to off-white solid. | Inferred |
| Purity | Commercially available at ≥95%. | |
| Melting Point | Not experimentally determined. For comparison, the isomer 2-Chloro-3-methoxybenzoic acid (CAS 33234-36-5) has a melting point of 161-165°C. | [1] |
| Boiling Point | Not experimentally determined. The isomer 2-Chloro-3-methoxybenzoic acid has a predicted boiling point of 315.0 ± 22.0 °C at 760 mmHg. | |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). | Inferred |
| pKa | Not experimentally determined. For comparison, the predicted pKa of 3-methoxybenzoic acid is 3.84, suggesting the subject compound is a moderately strong acid. | [2] |
| Storage | Recommended storage at 2-8°C. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the deshielding effects of the chlorine and carboxylic acid groups and the shielding effect of the methoxy group.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.8-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet, which is exchangeable with D₂O, is expected at a downfield chemical shift, typically δ 10-13 ppm.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bearing chlorine atoms will be significantly deshielded.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a singlet, typically in the range of δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Based on data for the related 2,5-Dichlorobenzoic acid, the following peaks can be anticipated[3]:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Methoxy): Bands in the region of 1200-1300 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.04 g/mol ).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach would involve the methylation of a suitable precursor, such as 2,5-dichloro-3-hydroxybenzoic acid, or the introduction of the carboxylic acid and methoxy groups onto a dichlorinated benzene scaffold. A potential two-step synthesis starting from 2,5-dichloro-3-nitrobenzoic acid is outlined below. The synthesis of the starting material, 2,5-dichloro-3-nitrobenzoic acid, is described in the patent literature[4].
Caption: Proposed synthetic workflow for 2,5-Dichloro-3-methoxybenzoic acid.
Experimental Protocol (Hypothetical)
Step 1: Reduction of 2,5-Dichloro-3-nitrobenzoic acid to 3-Amino-2,5-dichlorobenzoic acid
-
To a stirred suspension of 2,5-dichloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like stannous chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the amino-benzoic acid.
-
Filter the solid, wash with water, and dry to obtain 3-amino-2,5-dichlorobenzoic acid.
Step 2: Diazotization and Hydrolysis to 3-Hydroxy-2,5-dichlorobenzoic acid
-
Dissolve the 3-amino-2,5-dichlorobenzoic acid (1 equivalent) in an aqueous solution of a strong acid like sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for a short period.
-
Slowly add the diazonium salt solution to boiling water to effect hydrolysis to the corresponding phenol.
-
Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-hydroxy-2,5-dichlorobenzoic acid.
Step 3: Methylation to 2,5-Dichloro-3-methoxybenzoic acid
-
Dissolve the 3-hydroxy-2,5-dichlorobenzoic acid (1 equivalent) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Add a methylating agent, for instance, dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2-1.5 equivalents), dropwise.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,5-dichloro-3-methoxybenzoic acid.
Reactivity Profile
The reactivity of 2,5-Dichloro-3-methoxybenzoic acid is governed by its three functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms and the carboxylic acid group. However, the methoxy group is an activating, ortho-para directing group, which may influence the regioselectivity of any substitution reactions that do occur.
-
Methoxy Group: The methyl ether can potentially be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) to yield the corresponding phenol.
Applications in Drug Development and Medicinal Chemistry
While there are no specific drugs in the market that are direct derivatives of 2,5-Dichloro-3-methoxybenzoic acid, its structural motifs are present in various biologically active molecules. Substituted benzoic acids are a common scaffold in drug discovery.
The presence of chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Chlorine atoms can enhance metabolic stability and membrane permeability, while methoxy groups can modulate receptor binding and solubility.
Based on the biological activities of structurally related compounds, 2,5-dichloro-3-methoxybenzoic acid could serve as a valuable starting material or fragment for the synthesis of compounds with potential:
-
Antiproliferative and Cytotoxic Activity: Many substituted benzoic acid derivatives have been investigated for their potential as anticancer agents[5][6]. The specific substitution pattern of this molecule could lead to novel interactions with biological targets.
-
Antibacterial and Antifungal Activity: The trimethoxybenzoic acid scaffold, a close relative, has been explored for developing efflux pump inhibitors in bacteria, which can help overcome antibiotic resistance[7].
-
Enzyme Inhibition: The benzoic acid moiety can act as a bioisostere for other functional groups, enabling the design of specific enzyme inhibitors. For example, derivatives of related methoxybenzoic acids have been investigated as inhibitors of various enzymes[7].
-
Antioxidant and Anti-inflammatory Properties: Substituted phenolic compounds, which can be accessed from methoxy-substituted aromatics, often exhibit antioxidant and anti-inflammatory activities[8].
Conclusion
2,5-Dichloro-3-methoxybenzoic acid is a chemical entity with significant potential as a building block in medicinal chemistry. Although detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on its confirmed chemical identity, predicted properties from analogous compounds, and plausible synthetic strategies. The unique arrangement of its substituents offers a distinct platform for the design of novel small molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of 2,5-dichloro-3-methoxybenzoic acid is warranted to fully explore its utility in drug discovery and development.
References
-
Pharmaffiliates. 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid. [Link]
-
FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]
-
NIST. Benzoic acid, 2,5-dichloro-. [Link]
-
NIST. 2,5-Dimethoxybenzoic acid. [Link]
-
ChemBK. 2,5-Dichloro-6-methoxybenzoic acid. [Link]
-
TradeIndia. 2,5 Dichloro Benzoic Acid. [Link]
-
Eureka. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]
-
ResearchGate. Reaction progression trends for the acid activation of 2‐methoxybenzoic.... [Link]
-
Pharmaffiliates. Chemical Name : 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid. [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
PhytoBank. 13C NMR Spectrum (PHY0009090). [Link]
-
PubChem. 2,5-Dimethoxybenzoic acid. [Link]
-
Dr. Duke's Phytochemical and Ethnobotanical Databases. Biological Activity Cytotoxic. [Link]
- Google Patents. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
-
PubChem. 3-Methoxybenzoic Acid. [Link]
-
MDPI. Organic Compounds with Biological Activity. [Link]
-
SpectraBase. 2,5-Dimethoxybenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
UNIPI. Biological Activity of Natural and Synthetic Compounds. [Link]
-
Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]
-
Sciencemadness. Preparation of 3-methoxybenzoic acid. [Link]
-
NISCAIR. Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from Fomes fastuosus. [Link]
-
SpectraBase. Benzoic acid, 3-chloro-6-[3,5-dihydroxy-4-[(phenylmethoxy)carbonyl]phenoxy]-2-methyl-4-(phenylmethoxy)- - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NIST. Benzoic acid, 3-amino-2,5-dichloro-. [Link]
-
NIST. Benzoic acid, 2,5-dichloro-. [Link]
Sources
- 1. 2-Chloro-3-methoxybenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 3. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 4. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]
- 5. Biological Activity Cytotoxic | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
